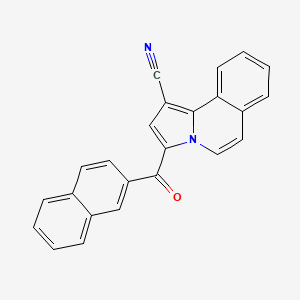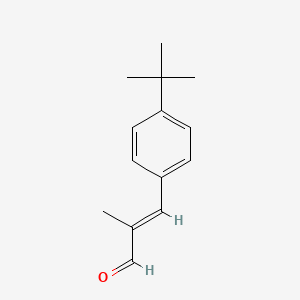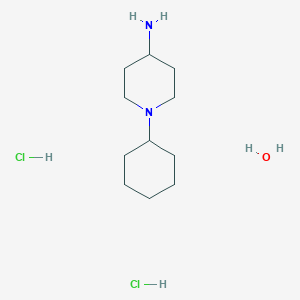
n-Propylcinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propylcinnamamide is an organic compound with the chemical formula C12H15NO. It belongs to the class of cinnamamides, which are derivatives of cinnamic acid. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the cinnamamide structure. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Propylcinnamamide can be synthesized through the condensation reaction of cinnamic acid chlorides with propylamine. The reaction typically involves the use of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond . The reaction proceeds with moderate to excellent yields and high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Propylcinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted cinnamamide derivatives.
Scientific Research Applications
n-Propylcinnamamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Propylcinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound may interact with other cellular targets, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamamide: The parent compound of n-Propylcinnamamide, which lacks the propyl group.
N-Isopropylcinnamamide: A similar compound with an isopropyl group instead of a propyl group.
N-Arylbenzamide Derivatives: Compounds with similar structural features but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and molecular targets. Additionally, the specific substitution pattern can lead to distinct biological activities compared to other cinnamamide derivatives.
Properties
CAS No. |
6329-15-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-3-phenyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,13,14)/b9-8+ |
InChI Key |
BHKSMXCCTNJRDN-CMDGGOBGSA-N |
Isomeric SMILES |
CCCNC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCNC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)

![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)


![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)


